4-[(Difluoromethyl)sulfanyl]benzaldehyde chemical properties
4-[(Difluoromethyl)sulfanyl]benzaldehyde chemical properties
The following technical guide details the chemical properties, synthesis, and applications of 4-[(Difluoromethyl)sulfanyl]benzaldehyde.
Executive Summary
4-[(Difluoromethyl)sulfanyl]benzaldehyde (also known as 4-((difluoromethyl)thio)benzaldehyde) is a specialized organofluorine building block used in medicinal chemistry. It serves as a critical intermediate for introducing the (difluoromethyl)thio group (–SCF₂H) into drug candidates.[1]
Unlike the ubiquitous trifluoromethylthio group (–SCF₃), the –SCF₂H moiety acts as a lipophilic hydrogen bond donor .[1] The terminal proton on the difluoromethyl group is sufficiently acidic to interact with protein targets, offering a unique bioisosteric alternative to hydroxyl (–OH) or thiol (–SH) groups while maintaining high lipophilicity.[1] This guide outlines its physicochemical profile, synthesis protocols, and reactivity.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]
Nomenclature & Identifiers
| Property | Detail |
| IUPAC Name | 4-[(Difluoromethyl)sulfanyl]benzaldehyde |
| Common Names | 4-((Difluoromethyl)thio)benzaldehyde; p-(Difluoromethylthio)benzaldehyde |
| CAS Number | Not widely indexed in commercial catalogs; Analogous to 4021-50-5 (–SCF₃) |
| Molecular Formula | C₈H₆F₂OS |
| Molecular Weight | 188.20 g/mol |
| SMILES | O=Cc1ccc(SC(F)F)cc1 |
Physical Properties (Experimental & Predicted)
Note: Specific experimental data for the –SCF₂H variant is sparse compared to the –SCF₃ analogue. Values below are derived from structure-activity relationship (SAR) data of the –SCF₂H pharmacophore.
| Parameter | Value / Range | Description |
| Appearance | Colorless to pale yellow liquid/oil | Typical for halogenated thio-benzaldehydes. |
| Boiling Point | ~225–235 °C (Predicted) | Slightly higher than 4-(CF₃S)benzaldehyde (219 °C) due to H-bonding interactions. |
| LogP (Lipophilicity) | ~2.6 | Less lipophilic than –SCF₃ (LogP ~3.4) but more than –SMe.[2][3][4][5] |
| Hansch Constant (π) | 0.68 | Indicates moderate lipophilicity contribution (vs. 1.44 for –SCF₃). |
| H-Bond Acidity | Weak Donor | The C–H bond in –SCF₂H is polarized by the two fluorine atoms, allowing H-bond donation. |
Synthesis Methodologies
The introduction of the –SCF₂H group is chemically distinct from –SCF₃ due to the potential instability of the difluoromethyl carbene intermediates. Two primary authoritative routes are recommended.
Route A: Nucleophilic Difluoromethylation (From Thiol)
This method utilizes 4-mercaptobenzaldehyde. Note that the aldehyde moiety is sensitive to strong bases; protection (as an acetal) may be required depending on the specific base used.
-
Precursor: 4-Mercaptobenzaldehyde
-
Reagent: Chlorodifluoromethane (ClCF₂H) or Diethyl (bromodifluoromethyl)phosphonate.
-
Conditions: KOH/K₂CO₃ in Acetonitrile/Water (biphasic).
-
Mechanism: Generation of the electrophilic difluorocarbene (:CF₂) in situ, which inserts into the S–H bond.
Route B: Electrophilic Difluoromethylthiolation (Late-Stage)
This modern approach uses shelf-stable reagents to install the entire –SCF₂H group directly onto an aryl ring, avoiding the handling of odorous thiols.
-
Precursor: 4-Formylphenylboronic acid
-
Reagent: S-(Difluoromethyl)benzenesulfonothioate (PhSO₂SCF₂H) [Shen's Reagent].
-
Catalyst: Copper(I) or Silver(I) salts.
-
Mechanism: Radical or metal-mediated cross-coupling.
Synthesis Workflow Diagram
The following diagram illustrates the logical flow for synthesizing this compound from common precursors.
Caption: Figure 1. Convergent synthesis strategies for 4-[(difluoromethyl)sulfanyl]benzaldehyde via thiol alkylation or boronic acid cross-coupling.
Reactivity Profile & Stability
The –SCF₂H Group Stability
-
Acid/Base Stability: The –SCF₂H group is generally stable under standard acidic and mild basic conditions. However, strong bases (e.g., NaH, t-BuLi) can trigger α-elimination of HF, leading to the formation of unstable thiocarbonyl fluorides.
-
Metabolic Stability: The C–F bond confers resistance to oxidative metabolism (P450). Unlike the methylthio group (–SMe), which is rapidly oxidized to sulfoxides/sulfones, the electron-withdrawing fluorines deactivate the sulfur lone pair, retarding oxidation.
Aldehyde Functionality
The aldehyde group at the para-position remains a versatile handle for further derivatization:
-
Reductive Amination: Reacts with amines/NaBH(OAc)₃ to form benzylic amines.
-
Knoevenagel Condensation: Reacts with active methylene compounds.
-
Oxidation: Can be oxidized to 4-[(difluoromethyl)sulfanyl]benzoic acid.
Applications in Drug Discovery[1][2][5][10][13]
Bioisosterism
The –SCF₂H group is a bioisostere for:
-
–OH / –SH: Due to its hydrogen bond donor capability (weak acidity of CF₂H ).[1]
-
–SCF₃: When lower lipophilicity (LogP) is required to improve solubility while maintaining metabolic blockade.
-
–OMe: Similar steric bulk but with different electronic properties.
The "Lipophilic Hydrogen Bond Donor" Effect
In protein binding pockets, the CF₂H proton can form hydrogen bonds with backbone carbonyls or side-chain acceptors. This interaction is often stronger than expected due to the "activated" nature of the C–H bond by the gem-difluoro substitution, potentially improving potency (IC₅₀) compared to the non-interacting –SCF₃ analogue.
Safety & Handling (SDS Summary)
-
Hazards: Likely causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).
-
Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8 °C. Aldehydes are prone to air oxidation to benzoic acids.
-
Odor: Like many sulfur-containing aromatics, this compound may have a disagreeable, garlic-like odor. Work inside a fume hood.
References
-
Synthesis of Difluoromethyl Thioethers
-
Fujiwara, Y., et al. (2012). "A new reagent for direct difluoromethylthiolation." Journal of the American Chemical Society. Link
-
-
Properties of the SCF2H Group
-
Li, Y., et al. (2021). "A Toolbox of Reagents for Difluoromethylthiolation." Accounts of Chemical Research. Link
-
-
Medicinal Chemistry Applications
-
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link
-
-
General Aldehyde Reactivity
-
PubChem Compound Summary for 4-(Trifluoromethylthio)benzaldehyde (Analogous Structure). Link
-
Sources
- 1. Difluoromethylthiolator: A Toolbox of Reagents for Difluoromethylthiolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-(Trifluoromethyl)benzaldehyde | C8H5F3O | CID 67996 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-(methyl thio) benzaldehyde, 3446-89-7 [thegoodscentscompany.com]
- 4. echemi.com [echemi.com]
- 5. 4-(Methylthio)benzaldehyde | 3446-89-7 [chemicalbook.com]
